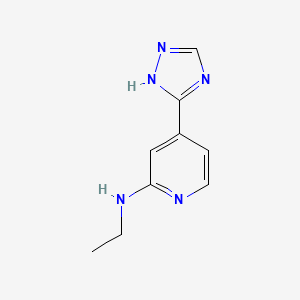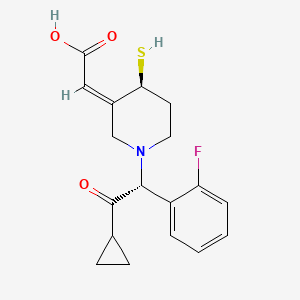
4-((Trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
4-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organosilicon compound featuring a pyridine ring substituted with an ethynyl group bonded to a trimethylsilyl moiety at the 4-position and an amino group at the 2-position. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and trimethylsilylacetylene.
Reaction Conditions: A common method involves the Sonogashira coupling reaction, where 2-aminopyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (such as Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) under an inert atmosphere (argon or nitrogen) and a base (such as triethylamine or diisopropylamine).
Procedure: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis to industrial production generally involve optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)ethynyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyridine ring or the ethynyl group.
Coupling Reactions: The ethynyl group can engage in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Coupling Reagents: Palladium catalysts (Pd(PPh₃)₄), copper iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridin-2-amines.
Oxidation Products: Pyridine derivatives with oxidized functional groups.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((Trimethylsilyl)ethynyl)pyridin-2-amine serves as a versatile building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features allow for the exploration of interactions with biological targets.
Industry
Mechanism of Action
The mechanism by which 4-((Trimethylsilyl)ethynyl)pyridin-2-amine exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets, such as enzymes or receptors, would depend on its structural compatibility and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Uniqueness
4-((Trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the trimethylsilyl-ethynyl group and the amino group on the pyridine ring. This combination provides distinct reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups or have different substituents.
This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic versatility and potential applications
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILAMTLBCGNNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

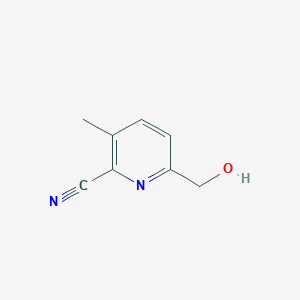
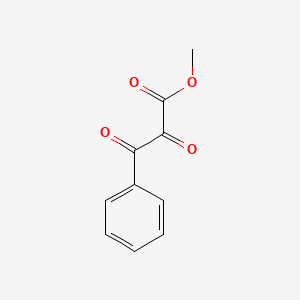
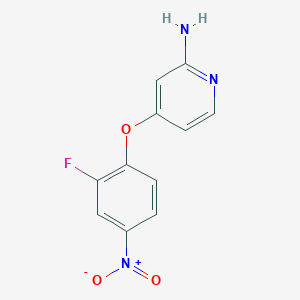
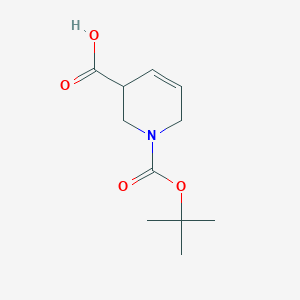
![1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3331935.png)
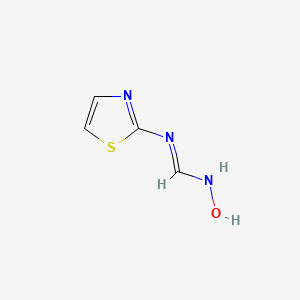
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3331951.png)
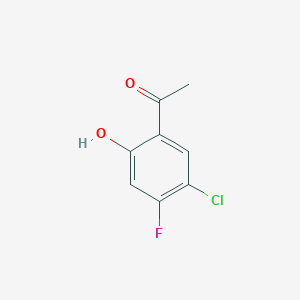
![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B3331972.png)
![(3R,4R,4aS,5R)-6-({(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3,5-dimethyl-1-oxo-3,4,4a,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazine-4,7-dicarboxylic acid](/img/structure/B3331990.png)
![1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine](/img/structure/B3331998.png)
